
8-Methylquinoxalin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methylquinoxalin-2-ol is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are found in various natural and synthetic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinoxalin-2-ol typically involves the condensation of 2-hydroxyquinoxaline with methylating agents. One common method is the reaction of 2-hydroxyquinoxaline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methylquinoxalin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinoxalinone derivative.
Reduction: The compound can be reduced to form dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoxaline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinoxalinone derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated quinoxaline derivatives.
Applications De Recherche Scientifique
8-Methylquinoxalin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 8-Methylquinoxalin-2-ol involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The hydroxyl group at the second position and the methyl group at the eighth position play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Quinoxalin-2-ol: Lacks the methyl group at the eighth position.
3-Methylquinoxalin-2-ol: Methyl group at the third position instead of the eighth.
Quinoxalin-2-one: Contains a carbonyl group instead of a hydroxyl group at the second position.
Uniqueness: 8-Methylquinoxalin-2-ol is unique due to the specific positioning of the hydroxyl and methyl groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
8-methyl-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-3-2-4-7-9(6)11-8(12)5-10-7/h2-5H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKPWVAKHWJDAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B11919085.png)

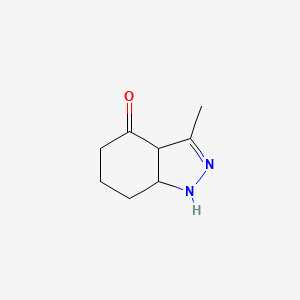
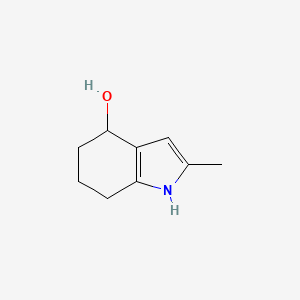
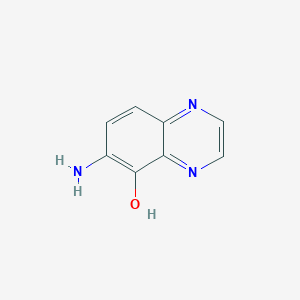
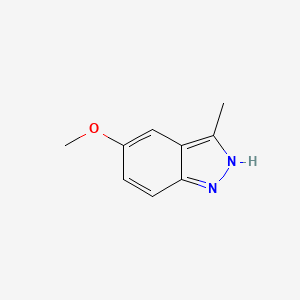
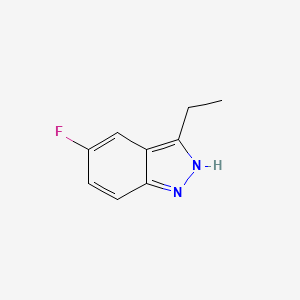

![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B11919139.png)


![Furo[3,2-b]pyridin-2-ylboronic acid](/img/structure/B11919160.png)

![3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11919181.png)
